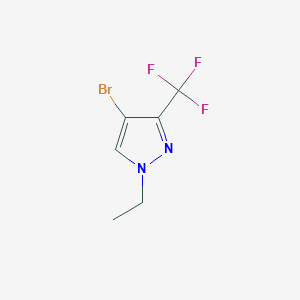

4-Bromo-1-ethyl-3-(trifluoromethyl)pyrazole

Description

Properties

IUPAC Name |

4-bromo-1-ethyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrF3N2/c1-2-12-3-4(7)5(11-12)6(8,9)10/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPIASTGKYPRSIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501235039 | |

| Record name | 1H-Pyrazole, 4-bromo-1-ethyl-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501235039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245772-68-2 | |

| Record name | 1H-Pyrazole, 4-bromo-1-ethyl-3-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245772-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 4-bromo-1-ethyl-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501235039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Mode of Action

The mode of action of 4-Bromo-1-ethyl-3-(trifluoromethyl)pyrazole involves a series of chemical reactions. The process entails sequential steps of nucleophilic addition, intramolecular cyclization, elimination, and ultimately, [1,5]-H shift, resulting in the formation of trifluoromethylated pyrazole derivatives.

Biological Activity

4-Bromo-1-ethyl-3-(trifluoromethyl)pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a five-membered pyrazole ring with specific substitutions:

- Bromine atom at the fourth position

- Ethyl group at the first position

- Trifluoromethyl group at the third position

This unique structure contributes to its reactivity and biological activity.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, pyrazole derivatives have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study reported that certain pyrazoles could achieve up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Anticancer Potential

Pyrazoles are being investigated for their anticancer properties. Compounds within this class have demonstrated antiproliferative effects against various cancer cell lines, including lung, breast, and colorectal cancers. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth . For example, a pyrazole derivative was found to inhibit Aurora-A kinase with an IC50 value of 0.067 µM, showcasing its potential as an anticancer agent .

3. Antimicrobial Activity

The antimicrobial potential of pyrazoles has also been explored. Studies have shown that certain derivatives can effectively inhibit bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or cancer progression.

- Cytokine Modulation : The compound could modulate cytokine production, leading to reduced inflammation.

Further research is needed to elucidate these mechanisms clearly.

Case Studies

Several studies have highlighted the biological activity of pyrazole derivatives:

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Agents : Research has indicated that pyrazole derivatives, including 4-bromo-1-ethyl-3-(trifluoromethyl)pyrazole, exhibit promising anticancer activity. A study demonstrated its potential as an inhibitor of specific cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .

- Anti-inflammatory Properties : The compound has been explored for its anti-inflammatory effects, particularly in the treatment of conditions like arthritis. Its ability to inhibit pro-inflammatory cytokines has been documented in various preclinical studies .

-

Agrochemicals

- Herbicide Development : this compound is being investigated as a scaffold for developing new herbicides. Its trifluoromethyl group enhances biological activity against target weeds while minimizing toxicity to crops .

- Pesticide Formulations : The compound's unique structure allows it to be integrated into pesticide formulations aimed at improving efficacy against pests resistant to traditional chemicals .

-

Material Sciences

- Fluorinated Polymers : The incorporation of this compound into polymer matrices is being studied for creating materials with enhanced thermal stability and chemical resistance. Its trifluoromethyl group contributes to the hydrophobic nature of the resulting polymers, making them suitable for various industrial applications .

- Nanocomposites : Research is ongoing into the use of this compound in the synthesis of nanocomposites that exhibit superior mechanical properties and electrical conductivity, which are essential for electronic applications .

Case Studies

Comparison with Similar Compounds

Key Observations :

- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability improve halogen bonding in receptor interactions compared to chlorine analogs, as seen in antimicrobial thiazole derivatives [4].

DPP-4 Inhibition

- This compound analogs : Bromine at the para position of benzylidene scaffolds in pyrazole-thiosemicarbazone hybrids showed IC₅₀ = 1.266 ± 0.264 nM against DPP-4, outperforming sitagliptin (IC₅₀ = 4.380 ± 0.319 nM) [2].

- Trifluoromethyl Substitution : Replacing bromine with -CF₃ reduced potency (IC₅₀ = 4.775 ± 0.296 nM), highlighting bromine’s critical role in π-π interactions with Arg358 residues [2].

Herbicidal and Antifungal Activity

- Trifluoromethyl Impact : Pyrazoles with -CF₃ exhibit enhanced herbicidal activity due to increased thermal stability and lipophilicity. For example, 5-heterocycloxy-3-methyl-1-substituted pyrazoles inhibit phytoene desaturase, causing chlorophyll degradation [6].

- Antifungal Derivatives : Pyrazolecarboxamide analogs with halogen substitutions (e.g., chloro or bromo) demonstrated broad-spectrum antifungal activity, with EC₅₀ values < 10 μg/mL against Botrytis cinerea [11].

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Bromo-1-ethyl-3-(trifluoromethyl)pyrazole typically follows a multi-step approach:

Step 1: Formation of the trifluoromethyl-substituted pyrazole core

This is commonly achieved via cyclocondensation reactions between α,β-unsaturated trifluoromethylated ketones (enones) and hydrazines. For example, bromination of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one followed by cyclocondensation with hydrazine derivatives forms the pyrazole ring bearing the trifluoromethyl group at position 3.Step 2: Selective bromination at the 4-position

Bromination is usually performed using N-bromosuccinimide (NBS) in dichloromethane at low temperature (0°C), which selectively introduces bromine at the 4-position of the pyrazole ring without affecting other positions.Step 3: N-alkylation to introduce the ethyl group at N-1

The N-alkylation of the pyrazole nitrogen is typically conducted using ethyl halides (e.g., ethyl bromide or ethyl iodide) in the presence of a base such as potassium carbonate or sodium hydride. Alternatively, ruthenium-catalyzed decarboxylative N-alkylation methods have been reported for efficient and selective N-ethylation.

Detailed Preparation Procedures

| Step | Reaction Type | Reagents/Conditions | Key Notes | Yield Range (%) |

|---|---|---|---|---|

| 1 | Cyclocondensation | Brominated trifluoromethyl enone + hydrazine, reflux in ethanol or acidic medium | Forms 4-bromo-3-(trifluoromethyl)pyrazole core; phenylhydrazine or hydrazine derivatives used | 70–85 |

| 2 | Bromination | N-Bromosuccinimide (NBS), CH₂Cl₂, 0°C | Selective bromination at C4 position; minimal dibromination with controlled conditions | 80–90 |

| 3 | N-Alkylation (Ethylation) | Ethyl bromide/iodide, K₂CO₃ or NaH, DMF or acetonitrile, room temperature to reflux | Ruthenium-catalyzed decarboxylative N-alkylation as alternative; high selectivity for N1 | 75–90 |

Catalytic Cross-Coupling and Functionalization

Advanced synthetic routes incorporate palladium-catalyzed cross-coupling reactions for further functionalization or to install substituents:

Negishi and Buchwald–Hartwig Couplings:

The 4-bromo substituent serves as an excellent leaving group in Pd-catalyzed cross-coupling reactions. Using ligands such as XPhos or JosiPhos with Pd catalysts enables the coupling with organozinc or amine nucleophiles to introduce carbon or nitrogen substituents at the 4-position, enhancing molecular complexity.Sonogashira Coupling:

For introducing alkynyl groups at the 4-position, Sonogashira coupling with ethynyltrimethylsilane in the presence of PdCl₂(PPh₃)₂ and CuI under triethylamine at 80°C is effective. This method is valuable for subsequent click chemistry transformations.

One-Pot and Sequential Protocols

Recent research has demonstrated efficient one-pot, multi-step protocols combining cross-coupling and cycloaddition reactions to streamline synthesis:

- One-Pot Sonogashira and Click Reaction:

Starting from 4-bromo-3-(trifluoromethyl)pyrazole, Sonogashira coupling with ethynyltrimethylsilane followed by in situ desilylation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) yields polysubstituted pyrazole-triazole hybrids in overall yields up to 72%. The presence of the trifluoromethyl group requires careful ligand selection (XPhos) to facilitate the coupling.

Purification and Characterization

Purification:

Intermediates and final products are typically purified by silica gel column chromatography using ethyl acetate/hexane mixtures or by recrystallization. High purity (>95%) is confirmed by analytical techniques.-

- NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms substitution patterns and trifluoromethyl incorporation.

- Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns of bromine.

- X-ray Crystallography: Provides unambiguous structural confirmation and insight into molecular packing.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Yield (%) |

|---|---|---|---|---|---|

| Cyclocondensation + Bromination + N-Alkylation | Brominated trifluoromethyl enone + hydrazine + ethyl halide | NBS, K₂CO₃ or NaH, solvents (EtOH, DMF) | Reflux or room temp; 0°C for bromination | Straightforward, scalable | 70–90 |

| Pd-Catalyzed Cross-Coupling (Negishi/Buchwald–Hartwig) | 4-Bromo-3-(trifluoromethyl)pyrazole + organozinc/amine | Pd catalyst, XPhos/JosiPhos ligands | 80–100°C, inert atmosphere | High selectivity, versatile | 65–85 |

| Sonogashira Coupling + CuAAC One-Pot | 4-Bromo-3-(trifluoromethyl)pyrazole + ethynyltrimethylsilane + azides | PdCl₂(PPh₃)₂, CuI, XPhos, Et₃N | 80°C, sequential addition | Efficient for heterocyclic hybrids | Up to 72 |

| Ruthenium-Catalyzed N-Alkylation | Pyrazole precursor + ethyl carboxylate derivatives | Ru catalyst | Mild conditions | High regioselectivity | 75–90 |

Research Findings and Challenges

The trifluoromethyl group enhances electrophilic reactivity and thermal stability of the pyrazole ring, facilitating selective bromination and cross-coupling reactions.

Cross-coupling reactions involving trifluoromethyl-substituted pyrazoles are challenging due to electronic effects but can be overcome by ligand optimization (e.g., XPhos).

One-pot protocols integrating Sonogashira coupling and CuAAC reactions provide efficient access to complex pyrazole derivatives with potential biological activities.

Purity and structural integrity are critical for downstream applications, necessitating thorough spectroscopic and crystallographic characterization.

This comprehensive overview of preparation methods for this compound highlights the importance of selective functionalization, catalytic cross-coupling, and advanced synthetic protocols to achieve high yields and purity. The integration of catalytic systems and one-pot methodologies represents the state-of-the-art in synthesizing this valuable heterocyclic compound.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Bromo-1-ethyl-3-(trifluoromethyl)pyrazole?

- Methodology :

- Halogenation and Alkylation : React 1-ethyl-3-(trifluoromethyl)pyrazole with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in refluxing CCl₄ to introduce bromine at the 4-position. Yield: ~82% .

- Coupling Reactions : Use ethyl 3-azido precursors with azido(trimethyl)silane and trifluoroacetic acid (TFA) at 50°C, followed by flash chromatography (cyclohexane/ethyl acetate gradient). Yield: 96% .

- Critical Parameters : Temperature control (0–50°C) for regioselectivity, inert atmosphere for radical reactions, and TLC monitoring for reaction progress .

Q. How is this compound characterized using spectroscopic techniques?

- ¹H NMR : Key signals include δ 7.74 (s, 1H, pyrazole-H), 4.28 (q, 2H, OCH₂CH₃), and 1.33 (t, 3H, CH₃) .

- ¹³C NMR : Peaks at δ 161.5 (C=O), 148.5 (C-Br), and 134.7 (CF₃-adjacent carbon) confirm substitution patterns .

- IR Spectroscopy : Strong absorptions at 2129 cm⁻¹ (azide stretch) and 1681 cm⁻¹ (ester C=O) .

- Mass Spectrometry : Isotopic pattern for Br (m/z 349/351 [M⁺]) and fragment ions (e.g., m/z 169/171) .

Q. What physicochemical properties are critical for handling this compound?

- Molecular Weight : 228.9979 g/mol (C₅H₄BrF₃N₂) .

- Solubility : Lipophilic due to CF₃ and ethyl groups; soluble in CH₂Cl₂, THF, and ethyl acetate .

- Stability : Sensitive to light and moisture; store in amber vials under N₂ at –20°C .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing CF₃ group deactivates the pyrazole ring, directing electrophiles to the bromine-substituted C4 position. This enhances Suzuki coupling efficiency with aryl boronic acids using Pd(PPh₃)₄/K₂CO₃ in THF/H₂O (80°C, 12 h) .

- Data Contradiction : Conflicting reports on coupling yields (60–95%) may arise from varying electronic effects of substituents on boronic acids. Optimize by screening ligands (e.g., XPhos) and bases (e.g., Cs₂CO₃) .

Q. What strategies improve regioselective functionalization at the 4-position?

- Directed Metallation : Use LiTMP (2,2,6,6-tetramethylpiperidine) at –78°C in THF to deprotonate the pyrazole, followed by quenching with electrophiles (e.g., aldehydes) .

- Protecting Groups : Temporarily block the 3-CF₃ group with TMSCl to direct bromination or nitration to C4 .

Q. How to resolve discrepancies in reported biological activities of related pyrazoles?

- Methodology :

- Comparative SAR Studies : Test this compound alongside analogs (e.g., 4-Bromo-1-methyl derivatives) in standardized enzyme inhibition assays .

- Docking Simulations : Analyze binding modes with target proteins (e.g., kinases) using AutoDock Vina to identify substituent effects on affinity .

Q. What crystallization techniques yield high-quality crystals for X-ray diffraction?

- Slow Evaporation : Dissolve in CH₂Cl₂/hexane (1:3) and evaporate at 4°C. Seed crystals improve lattice formation .

- Structural Insights : X-ray data confirm planar pyrazole rings and dihedral angles between Br/CF₃ groups (e.g., 12.5°), impacting molecular packing .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.